N-methyl-1-(o-tolyl)methanesulfonamide N-methyl-1-(o-tolyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1263277-21-9
VCID: VC11700690
InChI: InChI=1S/C9H13NO2S/c1-8-5-3-4-6-9(8)7-13(11,12)10-2/h3-6,10H,7H2,1-2H3
SMILES: CC1=CC=CC=C1CS(=O)(=O)NC
Molecular Formula: C9H13NO2S
Molecular Weight: 199.27 g/mol

N-methyl-1-(o-tolyl)methanesulfonamide

CAS No.: 1263277-21-9

VCID: VC11700690

Molecular Formula: C9H13NO2S

Molecular Weight: 199.27 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-1-(o-tolyl)methanesulfonamide - 1263277-21-9

Description

N-Methyl-1-(o-tolyl)methanesulfonamide is an organic compound belonging to the sulfonamide class, characterized by the presence of a sulfonyl functional group (SO2-SO_2) attached to an aromatic ring and a secondary amine. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a precursor or intermediate in the synthesis of bioactive molecules.

Structural Features:

  • A methyl group (CH3-CH_3) attached to the nitrogen atom.

  • An ortho-tolyl group (a benzene ring with a methyl substituent at the 2-position).

  • A methanesulfonamide moiety (SO2NH-SO_2NH-).

PropertyValue
Molecular Weight199.27 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds2
LogP (estimated)Moderate hydrophobicity

Synthesis

The synthesis of N-methyl-1-(o-tolyl)methanesulfonamide typically involves the reaction of o-toluidine with methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The process can be summarized as follows:

  • Reaction Setup: Dissolve o-toluidine in an inert solvent (e.g., dichloromethane).

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride under cooling conditions.

  • Base Neutralization: Add a base to neutralize the hydrochloric acid formed during the reaction.

  • Purification: Isolate the product through recrystallization or chromatography.

Applications and Biological Relevance

Sulfonamides, including N-methyl-1-(o-tolyl)methanesulfonamide, are widely studied for their pharmacological properties:

Potential Applications:

  • Medicinal Chemistry:

    • Sulfonamides are known for their antibacterial activity due to their ability to inhibit dihydropteroate synthase, a key enzyme in folate synthesis.

    • This compound could serve as an intermediate in synthesizing more complex bioactive molecules.

  • Chemical Research:

    • Used as a model compound for studying sulfonamide reactivity and interactions.

Biological Activity:

While specific data on N-methyl-1-(o-tolyl)methanesulfonamide is limited, related sulfonamides exhibit properties such as:

  • Antimicrobial activity.

  • Potential anticancer effects by inducing apoptosis or inhibiting enzymes like carbonic anhydrase.

Analytical Characterization

The compound can be characterized using standard analytical techniques:

TechniqueDetails
NMR SpectroscopyProton (1H^1H) and Carbon (13C^13C) NMR confirm the presence of methyl and aromatic groups.
Mass SpectrometryMolecular ion peak at m/z=199m/z = 199, confirming molecular weight.
IR SpectroscopyCharacteristic sulfonamide peaks: SO2-SO_2 stretch near 1150–1350 cm1^{-1}.

Limitations and Future Research Directions

Although N-methyl-1-(o-tolyl)methanesulfonamide has potential applications, further studies are needed to explore its:

  • Pharmacokinetics and toxicity profiles for drug development.

  • Role as a synthetic intermediate in more complex chemical reactions.

Future research should focus on its biological activity and optimization for specific therapeutic targets.

This detailed overview provides insights into the chemical nature, synthesis, and potential applications of N-methyl-1-(o-tolyl)methanesulfonamide, highlighting its relevance in both academic and industrial settings.

CAS No. 1263277-21-9
Product Name N-methyl-1-(o-tolyl)methanesulfonamide
Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
IUPAC Name N-methyl-1-(2-methylphenyl)methanesulfonamide
Standard InChI InChI=1S/C9H13NO2S/c1-8-5-3-4-6-9(8)7-13(11,12)10-2/h3-6,10H,7H2,1-2H3
Standard InChIKey XWXNDHYUCRTCJU-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CS(=O)(=O)NC
Canonical SMILES CC1=CC=CC=C1CS(=O)(=O)NC
PubChem Compound 71648187
Last Modified Nov 23 2023

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